2-Amino-2-phenylpropan-1-ol
Overview
Description
2-Amino-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is structurally related to phenylpropanolamine, a compound previously used as a decongestant and appetite suppressant .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-phenylpropan-1-ol is the adrenergic receptor . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
This compound interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine, thereby activating these receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .
Biochemical Pathways
The activation of adrenergic receptors by this compound affects several biochemical pathways. It has been shown to have receptor activity in adipose tissue and to inhibit the release of AMP-activated protein from cells . It also inhibits the production of inflammatory cytokines and chemokines in human monocytes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short presence in the body. These properties impact the bioavailability of this compound, affecting how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of this compound’s action include the activation of adrenergic receptors and the subsequent physiological responses. This can lead to a decrease in appetite and a decongestant effect . In veterinary medicine, it is used to control urinary incontinence in dogs .
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . The nature of these interactions involves the compound binding to these biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a decongestant and appetite suppressant, indicating its influence on cellular processes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to act as a nonselective adrenergic receptor agonist, indicating its ability to bind to these receptors and influence their activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels . For instance, it is metabolized in the liver via the CYP2D6 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylpropan-1-ol typically involves the reduction of 2-nitro-2-phenylpropan-1-ol. This reduction can be achieved using catalytic hydrogenation or by employing reducing agents such as iron powder in the presence of hydrochloric acid. Another method involves the reductive amination of acetophenone using ammonia and a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalytic hydrogenation is commonly preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-Amino-2-phenylpropan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylpropanolamine
- Ephedrine
- Pseudoephedrine
- Cathinone
Properties
IUPAC Name |
2-amino-2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQCLDRCXNFRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325292 | |
Record name | 2-amino-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-81-2 | |
Record name | 90642-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Amino-2-phenylpropan-1-ol used to determine the absolute configuration of other compounds?
A1: The research paper utilizes this compound as a key degradation product in determining the absolute configuration of (+)-N-methyl-eudan [(+)-1,5-dimethyl-5-phenylbarbituric acid]. By chemically degrading (+)-N-methyl-eudan, the researchers obtained R(-)-2-Amino-2-phenylpropan-1-ol. Knowing the absolute configuration of this degradation product allowed them to deduce the absolute configuration of the parent compound, (+)-N-methyl-eudan, as S(+)-1a []. This approach highlights the use of controlled degradation and known chiral building blocks in elucidating stereochemical properties of more complex molecules.
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